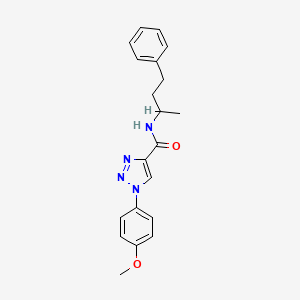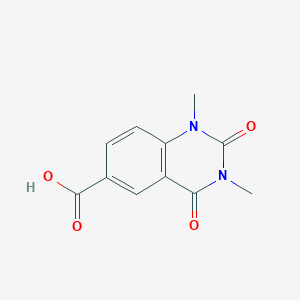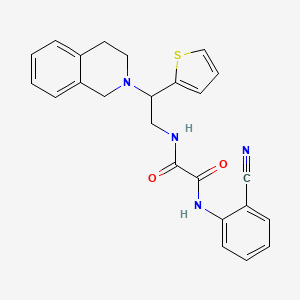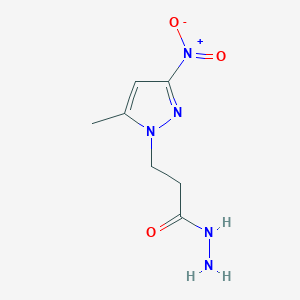
2-Bromo-4-propan-2-ylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves the solvent-free Friedlander quinoline synthesis using poly(phosphoric acid) as an assisting agent. Researchers have developed an enhanced method for its preparation. The protocol includes the condensation of easily accessible 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration. This approach has proven effective and prominent for synthesizing quinolines .
Molecular Structure Analysis
The crystal structure of 2-Bromo-4-propan-2-ylquinoline has been analyzed using FT-IR. Additionally, the chemical shifts of its 1H- and 13C NMR spectra have been measured and calculated using various basis sets in the gas phase. The optimized geometry of the quinoline derivative has been compared with experimental X-ray diffraction values. Density functional theory calculations have explored various aspects of the compound’s properties, including noncovalent interactions, Hirshfeld surface analysis, nonlinear optical properties, thermodynamic properties, molecular electrostatic potential, and frontier molecular orbitals .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Bromo-4-propan-2-ylquinoline, focusing on six unique fields:
Medicinal Chemistry
2-Bromo-4-propan-2-ylquinoline is a derivative of quinoline, a compound known for its broad spectrum of bioactivity. This derivative is explored for its potential in drug design and development. Quinoline derivatives have shown promise in treating various diseases, including malaria, cancer, and bacterial infections . The bromine substitution in 2-Bromo-4-propan-2-ylquinoline may enhance its pharmacological properties, making it a valuable candidate for further medicinal research.
Organic Synthesis
In organic chemistry, 2-Bromo-4-propan-2-ylquinoline serves as an intermediate in the synthesis of more complex molecules. Its bromine atom can participate in various substitution reactions, facilitating the creation of diverse quinoline derivatives. This versatility makes it a useful building block in the synthesis of compounds with potential pharmaceutical applications .
Material Science
Quinoline derivatives, including 2-Bromo-4-propan-2-ylquinoline, are investigated for their applications in material science. These compounds can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Their unique electronic properties make them suitable for use in optoelectronic devices, contributing to advancements in technology and materials engineering .
Catalysis
2-Bromo-4-propan-2-ylquinoline can act as a ligand in catalytic processes. Its structure allows it to coordinate with metal centers, forming complexes that can catalyze various chemical reactions. These catalytic systems are essential in industrial chemistry for processes such as hydrogenation, oxidation, and carbon-carbon bond formation .
Environmental Chemistry
In environmental chemistry, quinoline derivatives are studied for their potential to degrade pollutants. 2-Bromo-4-propan-2-ylquinoline may be used in the development of photocatalysts that can break down harmful organic compounds in water and soil. This application is crucial for developing sustainable methods to address environmental pollution .
Biological Research
2-Bromo-4-propan-2-ylquinoline is also used in biological research to study its interactions with biological macromolecules. Researchers investigate its binding affinity to proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses. This research is fundamental for understanding how such compounds can be optimized for medical applications .
These applications highlight the versatility and importance of 2-Bromo-4-propan-2-ylquinoline in various scientific fields. Each application leverages its unique chemical properties to advance research and development in medicinal chemistry, organic synthesis, material science, catalysis, environmental chemistry, and biological research.
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs Recent advances in the synthesis of quinolines: a review
特性
IUPAC Name |
2-bromo-4-propan-2-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-8(2)10-7-12(13)14-11-6-4-3-5-9(10)11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSZZTXBIKUIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-propan-2-ylquinoline | |
CAS RN |
2169633-62-7 |
Source


|
| Record name | 2-bromo-4-(propan-2-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2605368.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2605370.png)


![N-[4-(acetylamino)phenyl]-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B2605377.png)


![(E)-4-(Dimethylamino)-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-enamide](/img/structure/B2605385.png)
![4-((4-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2605386.png)


![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2605390.png)
